phenyl[2-(phenylsulfonyl)phenyl]methanol
Overview
Description
Phenyl[2-(phenylsulfonyl)phenyl]methanol is a useful research compound. Its molecular formula is C19H16O3S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.08201554 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Green Chemistry in Substance Production :
- The hydrogenation of styrene oxide to 2-Phenyl ethanol, an essential component in perfumes, deodorants, and detergents, can be achieved using polyurea-supported Pd–Cu catalyst in supercritical carbon dioxide. This method is environmentally friendly, avoiding polluting and hazardous processes (Yadav & Lawate, 2011).
Chemical Reactions and Selectivity :
- Acid-catalyzed hydromethoxylation of tricyclo[4.1.0.02,7]hept-1-yl and 7-methyltricyclo[4.1.0.02,7]hept-1-yl phenyl sulfones demonstrates significant chemo-, regio-, and stereoselectivity. The findings provide insights into the factors influencing these selectivities in chemical reactions (Vasin et al., 2010).
Organic Synthesis Building Blocks :
- The synthesis of 1-(phenylsulfonyl) cyclopentenes from hypervalent alkynyl- and alkenyliodonium tetrafluoroborates showcases the utility of these compounds as building blocks in organic synthesis. The process underlines the importance of understanding reaction mechanisms for efficient synthesis (Ochiai et al., 1991).
Synthesis of Furans and Cyclopentenones :
- The use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene in the synthesis of furans and cyclopentenones highlights the versatility of this reagent in producing significant organic compounds (Watterson et al., 2003).
Electrochemical Applications in Organic Synthesis :
- The anodic oxidation of phenyl sulfides in methanol to generate α-methoxylated products showcases an interesting application of electrochemistry in the field of organic synthesis (Furuta & Fuchigami, 1998).
Synthesis of Nitrone Equivalents :
- The preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates and their application as N-(Boc) nitrone equivalents in organic synthesis underline the compound's utility in synthesizing hydroxylamines and other organic molecules (Guinchard et al., 2005).
Role in Resolving Primary Alcohols :
- The efficient resolution of 3-phenyl-2H-azirine-2-methanol using a lipase immobilized on porous ceramic at very low temperatures indicates the compound's role in the enantioselective synthesis of organic molecules (Sakai et al., 2003).
Properties
IUPAC Name |
[2-(benzenesulfonyl)phenyl]-phenylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3S/c20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(21,22)16-11-5-2-6-12-16/h1-14,19-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAZBZPXDKFVLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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